Lipophilicity (LogP) Increase with Butoxy Chain Extension vs. Methoxy and Ethoxy Analogs
The ACD/LogP predicted value for 4-bromo-5-butoxy-2-nitroaniline is 4.21, compared to the ethoxy analog (CAS 1242336-59-9) with a measured/predicted LogP of 3.44 . The PubChem XLogP3-AA value for the butoxy analog is 3.5, while the methoxy analog (CID 10800477) is expected to be approximately 1.6–2.0 LogP units lower based on the methylene group contribution rule of ~0.5 per CH₂ [1]. This places the butoxy compound in a distinctly more lipophilic regime, affecting membrane permeability and organic-phase partitioning in synthetic workflows.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 4.21; XLogP3-AA 3.5 |
| Comparator Or Baseline | 4-Bromo-5-ethoxy-2-nitroaniline: LogP 3.44 (chemsrc measured/predicted); methoxy analog: estimated LogP ~1.9–2.4 |
| Quantified Difference | ΔLogP +0.77 vs. ethoxy (by ACD/LogP); ~+1.8–2.3 vs. methoxy |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction; PubChem XLogP3 computation; chemsrc experimental LogP data |
Why This Matters
Higher lipophilicity of the butoxy analog directly affects solubility, chromatographic retention, and passive membrane permeability, making it the preferred choice for downstream medicinal chemistry applications targeting intracellular or CNS targets.
- [1] PubChem: 4-Bromo-5-butoxy-2-nitroaniline, Computed Properties, XLogP3-AA 3.5, CID 53216236. View Source
